Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt
CAS No.: 30364-51-3
Cat. No.: VC20885284
Molecular Formula: C17H32NNaO3
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30364-51-3 |
---|---|
Molecular Formula | C17H32NNaO3 |
Molecular Weight | 321.4 g/mol |
IUPAC Name | sodium;2-[methyl(tetradecanoyl)amino]acetate |
Standard InChI | InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18(2)15-17(20)21;/h3-15H2,1-2H3,(H,20,21);/q;+1/p-1 |
Standard InChI Key | KHCOJQDJOCNUGV-UHFFFAOYSA-M |
Isomeric SMILES | CCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
SMILES | CCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Canonical SMILES | CCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Introduction
Chemical Structure and Properties
Molecular Information
Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt possesses specific molecular characteristics that define its chemical identity and behavior. The compound's structure consists of a myristic acid chain connected to a methylated glycine (sarcosine) unit through an amide bond, with the carboxylic acid group present as a sodium salt.
Table 2.1: Basic Molecular Information of Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt
Parameter | Value |
---|---|
CAS Number | 30364-51-3 |
Molecular Formula | C₁₇H₃₂NNaO₃ |
Molecular Weight | 321.4 g/mol |
IUPAC Name | sodium;2-[methyl(tetradecanoyl)amino]acetate |
InChI | InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18(2)15-17(20)21;/h3-15H2,1-2H3,(H,20,21);/q;+1/p-1 |
SMILES | CCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
The molecular structure features a tetradecanoyl (myristoyl) chain connected to the nitrogen atom of N-methylglycine, with the carboxylate group ionized and paired with a sodium counterion. This structural arrangement is critical for the compound's function as a surfactant and its other applications.
Physical Properties
The physical characteristics of Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt significantly influence its handling, formulation, and application in various industrial processes. Understanding these properties is essential for maximizing its effectiveness in different contexts.
The compound typically appears as a liquid at standard conditions, although its physical state may vary depending on purity and environmental conditions. Like other fatty acyl sarcosines and their salts, this compound exhibits notable solubility in water, which is enhanced compared to the parent fatty acids. This increased solubility is attributed to the modification of the hydrocarbon chain with the amidomethyl (-CONCH₃-) group in the alpha position .
The water solubility of this compound makes it particularly valuable in formulations requiring dissolution or dispersion in aqueous media, such as personal care products and cleaning formulations. Additionally, the amphiphilic nature of the molecule, with its hydrophobic fatty acid chain and hydrophilic carboxylate group, contributes to its surface-active properties.
Chemical Properties
Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt demonstrates several important chemical properties that contribute to its functionality in various applications. The compound exhibits acid-base behavior that differs from simple fatty acids, being a somewhat stronger acid than its parent fatty acid due to the influence of the amide group .
A particularly notable characteristic of this compound is its ability to form salts in both neutral and mildly acidic pH ranges, providing versatility in formulation across different pH environments . This property is valuable in cosmetic and personal care applications, where pH compatibility with skin and hair is important.
The surfactant properties of the compound stem from its amphiphilic structure, with the hydrophobic tetradecanoyl chain and the hydrophilic carboxylate group. This structural arrangement allows the molecule to reduce surface tension at interfaces and promote the formation of micelles in aqueous solutions, facilitating the emulsification of oils and the solubilization of hydrophobic substances.
Synthesis and Preparation
Laboratory Synthesis
The synthesis of Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt involves specific chemical reactions that form the characteristic amide bond between myristic acid and sarcosine. The primary synthetic pathway employs a direct reaction between these precursors under carefully controlled conditions.
The laboratory synthesis typically involves reacting myristic acid with N-methyl glycine (sarcosine) in the presence of a base such as sodium hydroxide. This reaction is conducted under mild heating conditions to facilitate the formation of the amide bond between the carboxylic acid group of myristic acid and the amine group of sarcosine. The reaction can be represented as follows:
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Activation of myristic acid with a coupling agent
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Nucleophilic attack by the amine group of sarcosine
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Formation of the amide bond
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Neutralization with sodium hydroxide to form the sodium salt
This synthetic approach allows for the controlled production of the target compound with high purity, making it suitable for research and development purposes.
Industrial Production
For commercial-scale production of Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt, industrial processes have been developed to ensure efficiency, consistency, and cost-effectiveness. These processes typically utilize large-scale reactors with precise control of reaction parameters.
In industrial settings, the synthesis is conducted in specialized reactors designed to handle the volumes and conditions required for commercial production. The reaction conditions, including temperature, pressure, and reagent concentrations, are carefully monitored and controlled to optimize yield and product quality.
Following the reaction, the product undergoes purification through a series of steps that may include filtration to remove insoluble impurities, crystallization to improve purity, and drying to remove residual solvents. These purification techniques are essential for ensuring that the final product meets specifications for industrial and consumer applications.
The industrial production process is designed to be scalable, allowing manufacturers to adjust production volumes in response to market demand while maintaining consistent product quality. This scalability is reflected in the production statistics for this compound in the United States, which show significant annual volumes as discussed in Section 7.
Biological Activities and Applications
Surface Activity
The surface-active properties of Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt represent one of its most significant characteristics and form the basis for many of its applications. As an anionic surfactant, the compound demonstrates the ability to reduce surface tension at interfaces, particularly between aqueous and lipid phases.
This surface activity is directly attributable to the amphiphilic structure of the molecule, with its hydrophobic tetradecanoyl chain and hydrophilic carboxylate group. When present in an aqueous solution, the molecules arrange themselves at the interface with the hydrophobic portions oriented away from the water and the hydrophilic portions in contact with the water. This arrangement reduces the surface tension and facilitates the emulsification of oils and fats.
In cosmetic formulations, this surface activity aids in the creation of stable emulsions, allowing for the incorporation of oils and other hydrophobic ingredients into water-based products. This property is particularly valuable in cleansers, where the compound can help solubilize and remove oils and dirt from skin and hair surfaces.
Antimicrobial Properties
While specific data regarding the antimicrobial activity of Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt is limited in the available literature, its structural similarity to other fatty acyl sarcosinate salts suggests potential effectiveness against microorganisms. The surfactant properties of the compound may contribute to antimicrobial effects through disruption of microbial cell membranes.
Other Biological Activities
Beyond its surface-active and potential antimicrobial properties, Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt may possess additional biological activities that contribute to its value in various applications. One such property is its potential to enhance skin permeability due to its ability to interact with biological membranes.
The amphiphilic nature of the compound allows it to intercalate into lipid bilayers, potentially altering membrane fluidity and permeability. This property could be advantageous in formulations designed to deliver active ingredients through the skin, although specific studies on the penetration enhancement effects of this particular compound would be needed to confirm this application.
Market Data and Production Statistics
The production volumes of Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt provide insight into its commercial significance and market trends. Available data from the United States shows consistent production of this compound over recent years, with some year-to-year variation.
Table 7.1: U.S. Production Data for Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt
Year | Production Volume (pounds) |
---|---|
2016 | 46,671 |
2017 | 38,906 |
2018 | 57,339 |
2019 | 63,356 |
The production volumes, while significant, are relatively moderate compared to some high-volume surfactants, reflecting the specialized nature of this compound and its targeted applications in specific market sectors. The steady production suggests a stable market position with gradual growth, indicating continued commercial relevance of this compound in various industries.
Comparison with Related Compounds
Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt belongs to the broader family of fatty acyl sarcosines and their salts, which includes compounds with varying fatty acid chain lengths and structural modifications. Comparing this compound with related substances provides context for understanding its unique properties and applications.
Within this family, Sodium Lauroyl Sarcosinate (derived from lauric acid) is one of the most frequently used compounds, with 485 reported uses primarily in rinse-off formulations . The difference in fatty acid chain length (C12 for lauric acid versus C14 for myristic acid) influences properties such as solubility, foaming characteristics, and interaction with biological systems.
The fatty acyl sarcosines and their salts share certain characteristics, including the presence of an amidomethyl (-CONCH₃-) group in the alpha position, which imparts greater solubility and crystallinity compared to the parent fatty acids . This structural feature is consistent across the family but interacts differently with the varying fatty acid chain lengths to produce a spectrum of physicochemical properties.
These compounds are also characterized by being somewhat stronger acids than their parent fatty acids, with the ability to form salts in neutral and mildly acidic pH ranges . This acid-base behavior contributes to their versatility in formulations across different pH conditions.
The safety profiles of related compounds provide context for understanding the potential toxicological considerations for Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt. For example, studies on Sodium Lauroyl Sarcosinate have shown it to be non-mutagenic in several test systems, suggesting a favorable safety profile for this class of compounds .
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